Cas no 866340-74-1 (2-{2-(4-methoxyphenyl)-5H-chromeno2,3-dpyrimidin-4-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide)

2-{2-(4-methoxyphenyl)-5H-chromeno2,3-dpyrimidin-4-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-{2-(4-methoxyphenyl)-5H-chromeno2,3-dpyrimidin-4-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
- Acetamide, 2-[[2-(4-methoxyphenyl)-5H-[1]benzopyrano[2,3-d]pyrimidin-4-yl]thio]-N-(2,4,6-trimethylphenyl)-
- F1602-0189
- 2-{[2-(4-METHOXYPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE
- AKOS001837253
- N-mesityl-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide
- 2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
- 866340-74-1
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- Inchi: 1S/C29H27N3O3S/c1-17-13-18(2)26(19(3)14-17)30-25(33)16-36-29-23-15-21-7-5-6-8-24(21)35-28(23)31-27(32-29)20-9-11-22(34-4)12-10-20/h5-14H,15-16H2,1-4H3,(H,30,33)
- InChI Key: PJQNQJDINBSLQU-UHFFFAOYSA-N
- SMILES: C(NC1=C(C)C=C(C)C=C1C)(=O)CSC1N=C(C2=CC=C(OC)C=C2)N=C2OC3=CC=CC=C3CC2=1
Computed Properties
- Exact Mass: 497.17731291g/mol
- Monoisotopic Mass: 497.17731291g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 36
- Rotatable Bond Count: 6
- Complexity: 721
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 98.6Ų
- XLogP3: 6.5
2-{2-(4-methoxyphenyl)-5H-chromeno2,3-dpyrimidin-4-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1602-0189-20μmol |
2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
866340-74-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1602-0189-20mg |
2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
866340-74-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1602-0189-5μmol |
2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
866340-74-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1602-0189-10μmol |
2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
866340-74-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1602-0189-30mg |
2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
866340-74-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1602-0189-1mg |
2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
866340-74-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1602-0189-10mg |
2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
866340-74-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1602-0189-2μmol |
2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
866340-74-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1602-0189-15mg |
2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
866340-74-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1602-0189-2mg |
2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
866340-74-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
2-{2-(4-methoxyphenyl)-5H-chromeno2,3-dpyrimidin-4-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide Related Literature
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Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
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Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
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Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
Additional information on 2-{2-(4-methoxyphenyl)-5H-chromeno2,3-dpyrimidin-4-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Introduction to Compound with CAS No. 866340-74-1 and Product Name: 2-{2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
The compound with the CAS number 866340-74-1 and the product name 2-{2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The presence of multiple functional groups, including a chromeno[2,3-d]pyrimidine core, a sulfanyl group, and an acetamide moiety, makes this molecule a promising candidate for further investigation in medicinal chemistry.
Recent studies have highlighted the importance of chromeno[2,3-d]pyrimidine derivatives in the development of novel therapeutic agents. These compounds exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The 4-methoxyphenyl substituent in the molecule enhances its solubility and bioavailability, which are critical factors for drug efficacy. Additionally, the sulfanyl group at the 4-position of the chromeno[2,3-d]pyrimidine ring contributes to its interaction with biological targets, thereby modulating cellular processes.
The acetamide moiety in the molecular structure plays a crucial role in determining the compound's pharmacokinetic properties. Acetamides are known to improve metabolic stability and reduce toxicity, making them valuable in drug design. The combination of these functional groups in 2-{2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide suggests that it may possess unique pharmacological characteristics that could be exploited for therapeutic applications.
In the context of current research, this compound aligns with the growing interest in multitargeted drug discovery. Multitargeted drugs are designed to interact with multiple biological pathways simultaneously, which can lead to enhanced therapeutic effects and reduced side effects. The structural features of 866340-74-1 make it a potential candidate for multitargeted inhibition. For instance, the chromeno[2,3-d]pyrimidine core has been shown to interact with enzymes such as kinases and phosphodiesterases, while the sulfanyl group can modulate receptor activity.
Moreover, computational studies have indicated that this compound may exhibit favorable binding affinities to various biological targets. Molecular docking simulations have revealed that it can bind effectively to proteins involved in cancer progression and inflammation. These findings are supported by experimental data from recent publications demonstrating the efficacy of similar chromeno[2,3-d]pyrimidine derivatives in preclinical models.
The synthesis of 866340-74-1 involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been utilized to construct the complex heterocyclic framework. These synthetic strategies not only highlight the synthetic prowess of modern organic chemistry but also underscore the importance of innovative approaches in drug development.
From a pharmaceutical perspective, the development of novel compounds like 2-{2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is essential for addressing unmet medical needs. Chronic diseases such as cancer and inflammatory disorders require effective therapeutic agents that can modulate complex biological pathways. The structural diversity and functional complexity of this compound make it a valuable asset in the pharmaceutical arsenal.
In conclusion, 866340-74-1 represents a significant contribution to the field of medicinal chemistry. Its unique structural features and potential biological activities position it as a promising candidate for further development into a novel therapeutic agent. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacological properties through structure-activity relationship studies. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in advancing healthcare solutions.
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